

4-bromo-5-chloro-1H-indole physical properties

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Compound of Interest

Compound Name: 4-bromo-5-chloro-1H-indole

Cat. No.: B3089281

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An In-depth Technical Guide to the Physical Properties of **4-bromo-5-chloro-1H-indole**

Foreword: A Note on a Niche Research Compound

As a Senior Application Scientist, it is crucial to begin this guide by establishing a clear and transparent context. **4-bromo-5-chloro-1H-indole** (CAS No. 1191028-48-4) is a highly specific, substituted indole derivative.^[1] Unlike more common reagents, it is primarily a research chemical, meaning that a comprehensive, publicly available dataset of its experimentally verified physical properties is not extensive. This is a common scenario for novel building blocks in drug discovery.

Therefore, this guide is structured to serve a dual purpose. First, it will consolidate the available computed and vendor-supplied data for this compound. Second, and more importantly, it will provide researchers with a robust framework of detailed, field-proven experimental protocols to determine these properties empirically. The narrative will focus on the causality behind experimental choices, empowering scientists to not only generate data but also to understand its validity and implications. This approach ensures that the guide is not merely a static data sheet but a dynamic tool for active research and development.

Section 1: The Strategic Importance of Halogenated Indoles

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmaceuticals and biologically active molecules.^[2] The strategic placement of

halogen atoms, such as bromine and chlorine, is a cornerstone of modern drug design. Halogenation profoundly influences a molecule's physicochemical properties, including:

- **Lipophilicity:** Affecting membrane permeability and passage through biological barriers.
- **Metabolic Stability:** Blocking sites of metabolic attack, thereby increasing the compound's half-life.
- **Binding Affinity:** Halogen atoms can form specific halogen bonds with biological targets, enhancing potency and selectivity.

4-bromo-5-chloro-1H-indole, with its vicinal bromo- and chloro-substituents on the benzene ring portion of the indole, represents a unique building block for exploring these effects in novel drug candidates. A thorough understanding of its physical properties is the foundational first step in its journey from a lab chemical to a potential therapeutic lead.

Section 2: Core Physicochemical Properties

The following tables summarize the known and computed data for **4-bromo-5-chloro-1H-indole**. It is imperative to treat computed data as a reliable estimation that requires experimental validation.

Table 1: Compound Identification and Computed Data

Property	Value	Source
IUPAC Name	4-bromo-5-chloro-1H-indole	[1]
CAS Number	1191028-48-4	[1]
Molecular Formula	C ₈ H ₅ BrClN	[1][3]
Molecular Weight	230.49 g/mol	[1][3]
Appearance	Solid (Expected)	[4]
Purity	≥95% (Typical Commercial Grade)	[1]
XLogP3	2.4	[3]
Storage	Sealed in a dry environment, room temperature	[4]

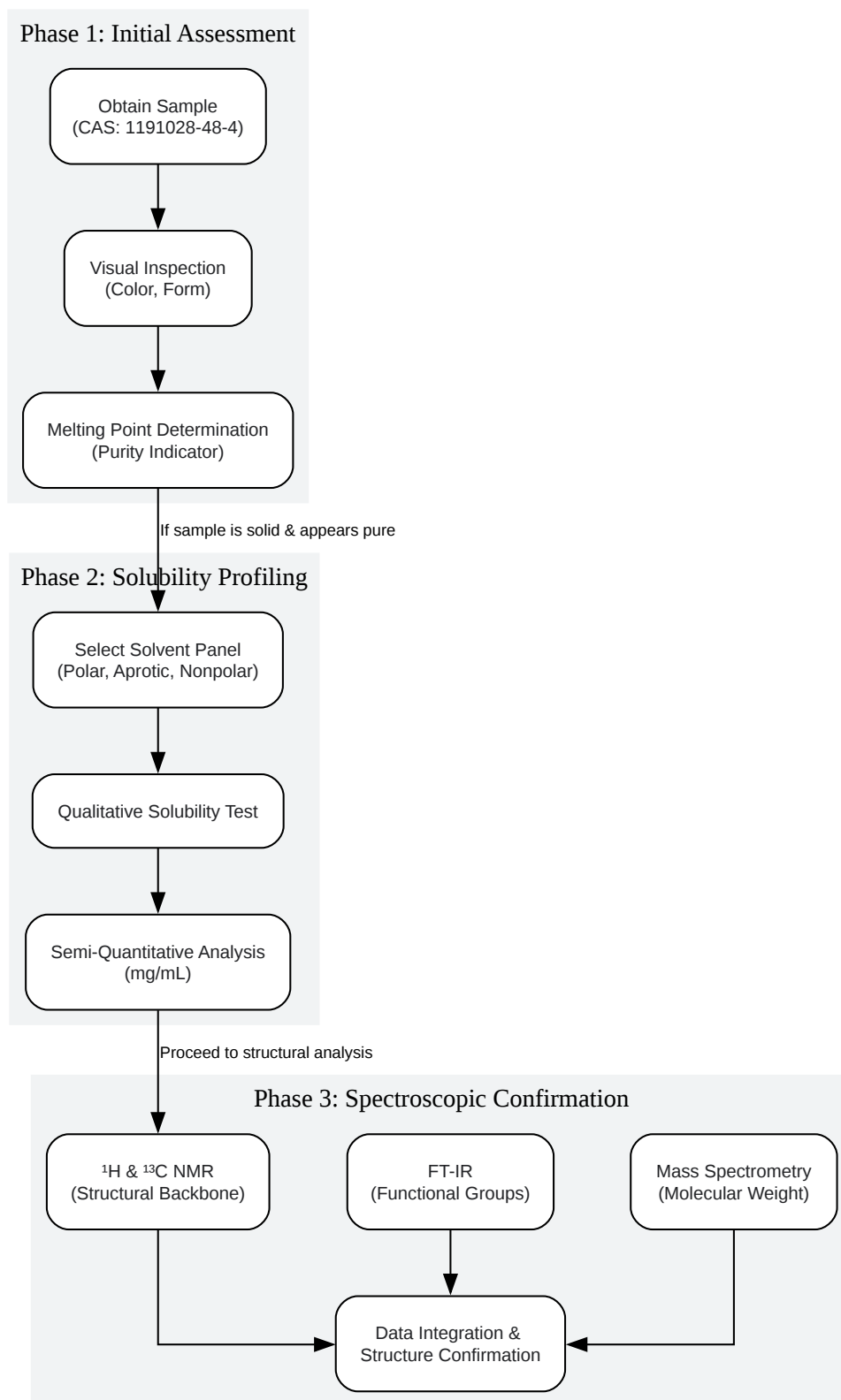
Note: XLogP3 is a computed value representing the logarithm of the octanol/water partition coefficient, a key indicator of lipophilicity.

Section 3: A Practical Guide to Experimental Characterization

The following protocols are designed as self-validating systems for researchers to determine the key physical properties of **4-bromo-5-chloro-1H-indole**.

Workflow for Physicochemical Characterization

This workflow outlines the logical progression for characterizing a novel solid compound.



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Caption: General workflow for the physical and structural characterization of a novel compound.

Protocol for Melting Point Determination

Expertise & Experience: The melting point is a critical first indicator of a compound's purity. A sharp, narrow melting range (typically $< 2\text{ }^{\circ}\text{C}$) is indicative of high purity. Impurities depress and broaden the melting range. This protocol uses a standard digital melting point apparatus, a reliable and common piece of laboratory equipment.

Methodology:

- **Sample Preparation:** Ensure the **4-bromo-5-chloro-1H-indole** sample is completely dry and finely powdered. A mortar and pestle can be used to gently crush any crystalline lumps.
- **Capillary Loading:** Tap the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. Repeat until a sample column of 2-3 mm is achieved.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.
- **Rapid Heating (Scouting):** Set a rapid heating ramp (e.g., $10\text{-}20\text{ }^{\circ}\text{C}/\text{min}$) to quickly determine an approximate melting range.
- **Accurate Measurement:** Using a fresh sample, set the apparatus to heat quickly to about $20\text{ }^{\circ}\text{C}$ below the scouted melting point. Then, reduce the ramp rate to $1\text{-}2\text{ }^{\circ}\text{C}/\text{min}$.
- **Observation & Recording:** Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
- **Validation:** Perform the measurement in triplicate to ensure reproducibility.

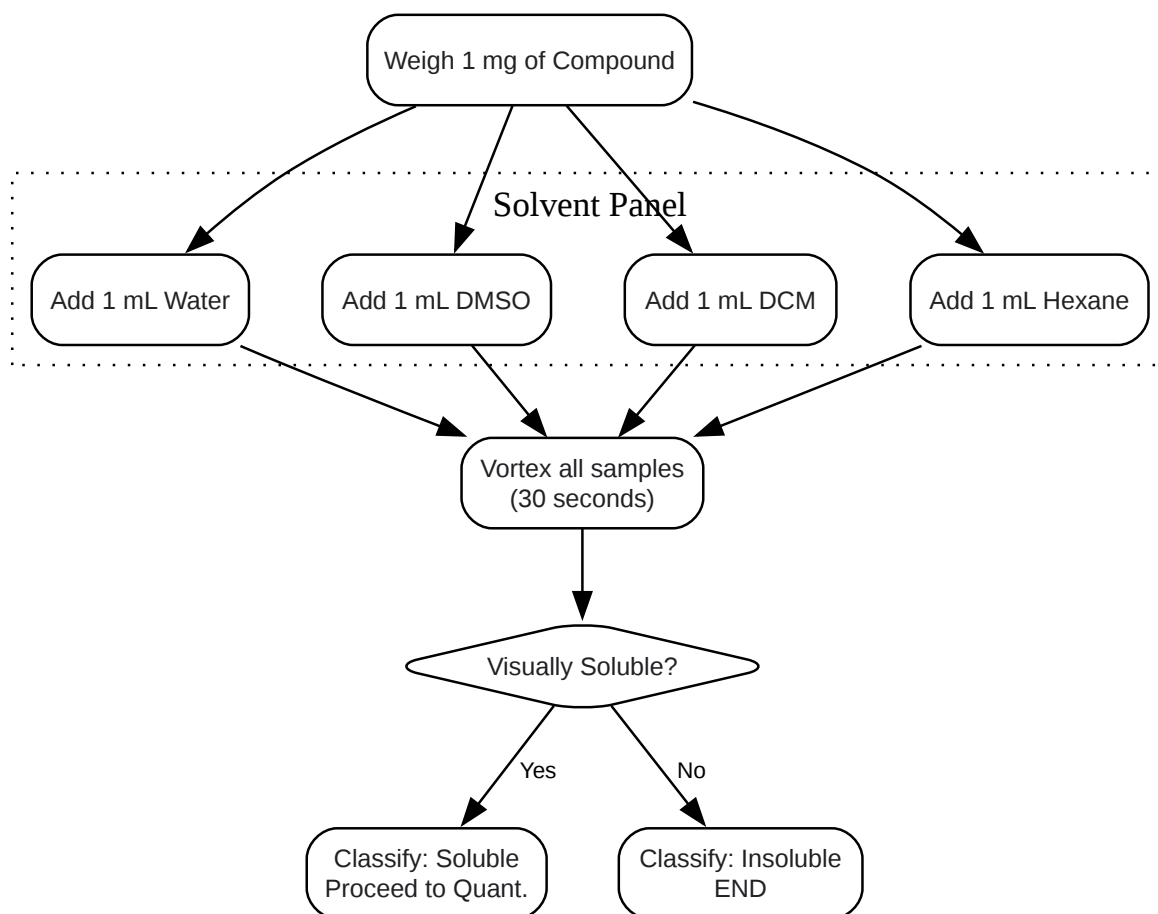
Protocol for Solubility Profiling

Expertise & Experience: Understanding a compound's solubility is paramount for its application in assays, formulation, and synthetic reactions. This protocol uses a panel of solvents with

varying polarities to build a comprehensive solubility profile. The choice of solvents (e.g., Water, DMSO, Ethanol, DCM, Hexane) covers the full spectrum from highly polar protic to nonpolar.

Methodology:

- Solvent Panel Selection: Prepare vials containing the following solvents:
 - Polar Protic: Deionized Water, Ethanol
 - Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetone
 - Nonpolar: Dichloromethane (DCM), Hexanes
- Qualitative Assessment:
 - To 1 mL of each solvent, add approximately 1 mg of **4-bromo-5-chloro-1H-indole**.
 - Vortex each vial for 30 seconds.
 - Visually inspect for dissolution. Classify as "Freely Soluble," "Sparingly Soluble," or "Insoluble."
- Semi-Quantitative Assessment (for solvents showing solubility):
 - Start with a known mass of the compound (e.g., 10 mg) in a vial.
 - Add the solvent in small, measured aliquots (e.g., 100 μ L).
 - Vortex thoroughly after each addition until the solid is fully dissolved.
 - Record the total volume of solvent required to dissolve the compound.
 - Calculate the approximate solubility in mg/mL.



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Caption: Workflow for qualitative solubility screening.

Section 4: Spectroscopic Data for Structural Confirmation

While specific spectra for this compound are not readily published, this section outlines the expected characteristics based on its structure, providing a guide for data interpretation once acquired.

Table 2: Predicted Spectroscopic Features

Technique	Expected Features	Rationale
^1H NMR	~8.0-8.5 ppm (s, 1H): N-H proton. ~7.0-7.8 ppm (m, 3H): Aromatic protons on the indole ring. The specific coupling patterns will depend on the final confirmed structure. ~6.5-7.0 ppm (m, 1H): Proton at C3.	The indole N-H proton is typically broad and downfield. The aromatic protons will appear in the characteristic aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the halogens.
^{13}C NMR	~100-140 ppm: 8 distinct signals corresponding to the 8 carbon atoms of the indole core. Carbons bonded to halogens (C4 and C5) will be significantly shifted.	The number of signals confirms the number of unique carbon environments. Chemical shifts provide information about the electronic environment of each carbon.
FT-IR	~3400 cm^{-1} (sharp): N-H stretch. ~3100-3000 cm^{-1} : Aromatic C-H stretch. ~1600-1450 cm^{-1} : C=C aromatic ring stretches. ~1100-1000 cm^{-1} : C-Cl stretch. ~700-600 cm^{-1} : C-Br stretch.	Each peak corresponds to the vibrational frequency of a specific functional group, allowing for confirmation of the indole (N-H) and halo-aromatic (C-Cl, C-Br) nature of the molecule.
Mass Spec.	M^+ and $\text{M}+2$ peaks: A complex isotopic pattern characteristic of a molecule containing one bromine ($^{79}\text{Br}/^{81}\text{Br} \approx 1:1$) and one chlorine ($^{35}\text{Cl}/^{37}\text{Cl} \approx 3:1$) atom. The most abundant peak will be at $m/z \approx 229$.	This isotopic signature is a definitive method for confirming the elemental composition (presence of Br and Cl) and the molecular weight of the compound.

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **4-bromo-5-chloro-1H-indole** may be limited to the supplier, safe handling practices can be established based on analogous halogenated

aromatic compounds.[5]

- Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Section 6: Conclusion

4-bromo-5-chloro-1H-indole is a valuable, specialized building block for chemical and pharmaceutical research. While publicly available experimental data is scarce, this guide provides the necessary framework for its comprehensive characterization. By employing the detailed protocols for determining melting point, solubility, and spectroscopic identity, researchers can confidently validate the quality and structure of their material. This empirical data, once generated, becomes the bedrock upon which all subsequent biological and chemical studies are built, ensuring the integrity and reproducibility of the research.

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References

- 1. 4-Bromo-5-chloro-1H-indole 95% | CAS: 1191028-48-4 | AChemBlock [achemblock.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-bromo-5-chloro-3H-indole | C₈H₅BrClN | CID 174296581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-7-chloro-1H-indole | 126811-30-1 [sigmaaldrich.com]

- 5. fishersci.es [fishersci.es]
- 6. capotchem.com [capotchem.com]
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